6-甲基-1-苯并噻吩-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

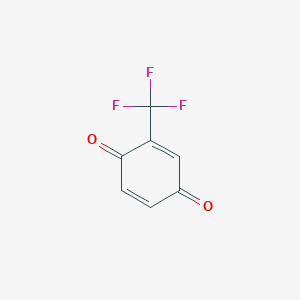

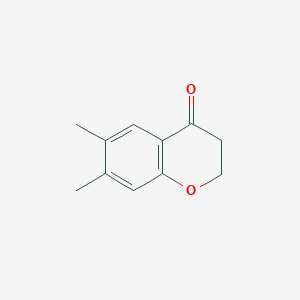

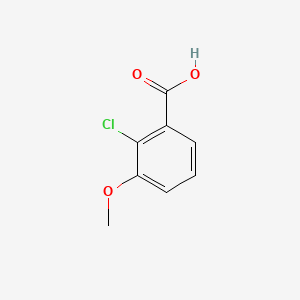

Methyl 6-methyl-1-benzothiophene-3-carboxylate, also known as M6MBC, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzothiophene, a heterocyclic aromatic compound, and is used in the synthesis of other compounds such as thiophene-3-carboxylic acid and its derivatives. M6MBC has been studied for its biochemical and physiological effects and has been found to have a variety of advantages and limitations in laboratory experiments.

科学研究应用

Comprehensive Analysis of Methyl 6-methyl-1-benzothiophene-3-carboxylate Applications

Pharmaceutical Research: Methyl 6-methyl-1-benzothiophene-3-carboxylate may be explored for its potential pharmaceutical applications due to the biological activity of benzothiophene derivatives. These compounds have shown promise in the development of treatments for Alzheimer’s disease, with some exhibiting significant acetylcholinesterase inhibitory activity .

Antimicrobial Agents: Benzothiophene derivatives have demonstrated antimicrobial properties, suggesting that Methyl 6-methyl-1-benzothiophene-3-carboxylate could be investigated for use in creating new antimicrobial agents that combat various bacterial and fungal infections .

Anti-inflammatory and Analgesic Applications: Given that certain thiophene derivatives possess anti-inflammatory and analgesic effects, this compound might be utilized in the synthesis of new analgesics or anti-inflammatory medications .

Antihypertensive Agents: The antihypertensive activities observed in some thiophene compounds indicate a potential research avenue for Methyl 6-methyl-1-benzothiophene-3-carboxylate in developing novel blood pressure-lowering drugs .

Antitumor Activity: Research into benzothiophene derivatives has uncovered antitumor properties, which could make Methyl 6-methyl-1-benzothiophene-3-carboxylate a candidate for anticancer drug development .

Corrosion Inhibition: Outside of medical applications, thiophene derivatives have been used as corrosion inhibitors. This compound could be investigated for its efficacy in protecting metals from corrosion, which has implications in various industries .

Material Science OLEDs: In material science, thiophene-based compounds are utilized in the fabrication of organic light-emitting diodes (OLEDs). Methyl 6-methyl-1-benzothiophene-3-carboxylate could be researched for its potential use in developing advanced OLED materials .

Synthesis Methods Development: Finally, the compound can be a subject of research in synthetic chemistry to develop new methods for its synthesis, which can lead to more efficient production processes or novel derivatives with enhanced properties .

属性

IUPAC Name |

methyl 6-methyl-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-3-4-8-9(11(12)13-2)6-14-10(8)5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZALJLQGPRFWEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CS2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247623 |

Source

|

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methyl-1-benzothiophene-3-carboxylate | |

CAS RN |

82787-85-7 |

Source

|

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82787-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4R,8R)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene](/img/structure/B1355241.png)